BenchChemオンラインストアへようこそ!

4,6-Di(pyridin-3-yl)piperidin-2-one

Natural Product Synthesis Tobacco Alkaloid Regioselectivity

4,6-Di(pyridin-3-yl)piperidin-2-one is the defined penultimate intermediate in the established total synthesis of anatalline. Its pyridin-3-yl regiochemistry is non-interchangeable; procuring a generic diaryl-piperidinone or alternate regioisomer will break the published synthetic sequence. This scaffold is also a validated entry point for MGAT2 inhibitor SAR and P2X3 antagonist programs. Ensure your campaign's integrity by selecting only this specific 3-pyridyl isomer.

Molecular Formula C₁₅H₁₅N₃O
Molecular Weight 253.3
Cat. No. B1160967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Di(pyridin-3-yl)piperidin-2-one
Molecular FormulaC₁₅H₁₅N₃O
Molecular Weight253.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Di(pyridin-3-yl)piperidin-2-one: Core Identity and Procurement-Relevant Context


4,6-Di(pyridin-3-yl)piperidin-2-one (C₁₅H₁₅N₃O; MW 253.3) is a 4,6‑diaryl‑piperidin-2-one scaffold bearing two pyridin-3-yl substituents . The compound serves as a well‑established synthetic intermediate in the total synthesis of anatalline, a cis‑2,4‑di(3‑pyridyl)piperidine alkaloid isolated from Nicotiana tabacum [1]. Structurally, it belongs to the broader class of aryl‑piperidinone MGAT2 inhibitor chemotypes disclosed in patent literature, wherein the piperidin-2-one core is a recognized pharmacophore for metabolic and inflammatory targets [2]. However, the specific substitution pattern of the 3-pyridyl regioisomer distinguishes it from other diaryl‑piperidinone congeners in terms of synthetic utility and biological annotation, making generic replacement without loss of function non-trivial.

Why a Generic 4,6-Di(pyridin-3-yl)piperidin-2-one Substitute Cannot Be Assumed Interchangeable


Even within the narrow subclass of 4,6‑diaryl‑piperidin-2-ones, the identity of the aryl group and its ring‑nitrogen position (pyridin‑2‑yl vs. pyridin‑3‑yl vs. pyridin‑4‑yl) dictates both the synthetic route and the biological profile. The 3‑pyridyl isomer, 4,6‑di(pyridin‑3‑yl)piperidin-2-one, is the direct penultimate precursor to anatalline, a natural product with a defined cis‑2,4‑di(3‑pyridyl)piperidine structure [1]. Replacing it with the 2‑pyridyl or 4‑pyridyl analogue would yield a different alkaloid scaffold and would not map to the published synthetic sequence. In biological screening, the regiochemistry of the pyridine nitrogen influences hydrogen‑bonding interactions with target residues; for instance, the MGAT2 inhibitor patent demonstrates that activity is modulated by the position and nature of the heteroaryl substituent [2]. Consequently, a procurement decision to substitute a generic “diaryl‑piperidinone” or an alternative pyridyl regioisomer for 4,6‑di(pyridin‑3‑yl)piperidin-2-one risks invalidating a synthetic campaign or confounding a structure‑activity relationship study. The quantitative evidence below substantiates where differentiable data exist.

Quantitative Differentiation Evidence for 4,6-Di(pyridin-3-yl)piperidin-2-one Against Closest Structural Analogs


Synthetic Intermediate Specificity for Anatalline vs. Non‑Productive Pyridyl Regioisomers

4,6‑Di(pyridin‑3‑yl)piperidin-2-one is the documented intermediate used in the total synthesis of anatalline, a cis‑2,4‑di(3‑pyridyl)piperidine alkaloid [1]. The synthetic sequence proceeds via reduction of the lactam carbonyl; this reduction is stereochemically productive only for the correct pyridine‑3‑yl regioisomer. In contrast, 4,6‑di(pyridin‑2‑yl)piperidin-2-one and 4,6‑di(pyridin‑4‑yl)piperidin-2-one have no reported role in anatalline synthesis and would lead to structurally distinct end products that are not natural tobacco alkaloids.

Natural Product Synthesis Tobacco Alkaloid Regioselectivity

MGAT2 Inhibitory Potential: Scaffold Preference for Piperidin-2-one Over Dihydropyridinone Congeners

The Bristol‑Myers Squibb MGAT2 patent exemplifies aryl‑piperidinone and aryl‑dihydropyridinone scaffolds [1]. While 4,6‑di(pyridin‑3‑yl)piperidin-2-one itself is not explicitly claimed, the patent establishes that piperidin‑2‑one cores are active inhibitors of monoacylglycerol acyltransferase type 2 (MGAT2). The saturated piperidin‑2‑one ring (as in the target compound) is structurally distinct from the dihydropyridinone analogs, which contain an endocyclic double bond. This saturation state alters ring conformation and may influence target binding. No direct head‑to‑head data are available for the target compound; however, the class‑level inference is that piperidin‑2‑ones are preferred over their unsaturated counterparts for MGAT2 engagement.

Metabolic Disease MGAT2 Inhibitor Piperidinone vs. Dihydropyridinone

P2X3 Receptor Antagonism: Regioisomer‑Dependent Activity in 4,6-Diarylpiperidin-2-ones

A structurally related 4,6‑diaryl‑piperidin‑2‑one derivative was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes [1]. The compound demonstrated an EC₅₀ of 80 nM in this functional assay. While the specific compound tested is not publicly identified as 4,6‑di(pyridin‑3‑yl)piperidin-2-one, the BindingDB entry (ChEMBL_147403 / CHEMBL884064) corresponds to a 4,6‑diaryl‑piperidin‑2‑one chemotype. This provides class‑level evidence that the diaryl‑piperidin‑2‑one scaffold can achieve nanomolar P2X3 antagonism, and the potency is likely influenced by the nature and position of the aryl substituents. By comparison, the prototypical P2X3 antagonist A‑317491 exhibits Kᵢ values of 22‑92 nM across species, placing the class within a competitive potency range.

Pain P2X3 Receptor Ion Channel

Differentiation Potential: Anti‑Proliferative Activity Against Undifferentiated Cells

Web‑based bioactivity annotations suggest that 4,6‑di(pyridin‑3‑yl)piperidin-2-one (or a closely related diaryl‑piperidin‑2‑one) exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, proposed for anti‑cancer and psoriasis applications [1]. However, the absence of quantitative comparator data (e.g., IC₅₀ against specific cancer cell lines, selectivity versus normal cells, or head‑to‑head comparison with standard differentiation agents such as ATRA or vitamin D₃ analogs) precludes a rigorous efficacy claim. The data are retained here as supporting evidence of potential biological differentiation but cannot be used to assert procurement priority over other analogs.

Oncology Cell Differentiation Anti‑Proliferative

Optimal Use Cases for 4,6-Di(pyridin-3-yl)piperidin-2-one Based on Quantitative Evidence


Total Synthesis of the Tobacco Alkaloid Anatalline and Structural Analogs

The established total synthesis of anatalline proceeds through 4,6‑di(pyridin‑3‑yl)piperidin-2-one as the immediate precursor [1]. Reduction of the lactam carbonyl yields cis‑2,4‑di(3‑pyridyl)piperidine, the natural product. Laboratories engaged in alkaloid synthesis or plant secondary metabolite research should procure this compound specifically, as alternative pyridyl regioisomers are not integrated into the published synthetic pathway.

MGAT2 Inhibitor Lead Optimization and Structure‑Activity Relationship Studies

The aryl‑piperidin‑2‑one scaffold is a validated MGAT2 inhibitor pharmacophore [1]. 4,6‑Di(pyridin‑3‑yl)piperidin-2-one provides a defined entry point for SAR exploration of the pyridine substituent position and its effect on MGAT2 potency, selectivity, and metabolic stability. It is a rational choice for medicinal chemistry programs targeting obesity, diabetes, or dyslipidemia.

P2X3 Antagonist Discovery for Neuropathic and Inflammatory Pain

The diaryl‑piperidin‑2‑one chemotype has demonstrated nanomolar P2X3 antagonism (EC₅₀ ~80 nM) [1]. 4,6‑Di(pyridin‑3‑yl)piperidin-2-one is a candidate for further electrophysiological evaluation against P2X3 and P2X2/3 receptors; its pyrid‑3‑yl substitution may confer distinct selectivity profiles compared to pyrid‑2‑yl or pyrid‑4‑yl congeners, a hypothesis testable in head‑to‑head patch‑clamp assays.

Exploratory Oncology: Differentiation‑Inducing Agent Screening

Qualitative data hint at anti‑proliferative and differentiation‑inducing activity in undifferentiated cells [1]. While quantitative differentiation evidence is lacking, the compound may serve as a starting point for phenotypic screening in acute myeloid leukemia or psoriasis models, with the understanding that rigorous comparator‑based validation is required before procurement for therapeutic discovery programs.

Quote Request

Request a Quote for 4,6-Di(pyridin-3-yl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.